![molecular formula C9H15N3O2 B566064 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione CAS No. 1309268-54-9](/img/structure/B566064.png)
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is 1S/C9H15N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 197.24 .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
The derivatives of piperidines show a broad range of pharmacological activities . Similarly, imidazole derivatives also show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some imidazole derivatives have shown good scavenging potential, indicating their potential as antioxidants .
Microsomal Stability
Certain piperidine derivatives have shown a significant increase in microsomal stability, particularly in murine microsomes . This could have implications for drug metabolism and pharmacokinetics.
Role in Multicomponent Reactions
Piperidines play a significant role in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
Role in Cycloaddition Reactions
Piperidines are also involved in cycloaddition reactions, a subset of addition reactions that result in the formation of a cyclic product .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
It is known that the compound interacts with its targets, tnks-1 and tnks-2, leading to their inhibition . This interaction and the resulting changes at the molecular level are the subject of ongoing research.
Biochemical Pathways
The inhibition of TNKS-1 and TNKS-2 by 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione affects various biochemical pathways. These pathways and their downstream effects are complex and interconnected, and a comprehensive understanding requires further investigation .
Result of Action
Its inhibition of tnks-1 and tnks-2 suggests potential anti-cancer effects .
properties
IUPAC Name |
5-methyl-5-piperidin-4-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKMANHZZWGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1309268-54-9 |
Source
|
Record name | 5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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